
H-Tyr-Pro-Trp-Gly-NH2
Structure
2D Structure

3D Structure
Eigenschaften
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N6O5/c28-20(12-16-7-9-18(34)10-8-16)27(38)33-11-3-6-23(33)26(37)32-22(25(36)31-15-24(29)35)13-17-14-30-21-5-2-1-4-19(17)21/h1-2,4-5,7-10,14,20,22-23,30,34H,3,6,11-13,15,28H2,(H2,29,35)(H,31,36)(H,32,37)/t20-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGSOAJXZHSMGE-PMVMPFDFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162710 | |
Record name | Tyrosyl-prolyl-tryptophyl-glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20162710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144450-13-5 | |
Record name | Tyrosyl-prolyl-tryptophyl-glycinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144450135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tyrosyl-prolyl-tryptophyl-glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20162710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Beschreibung
The exact mass of the compound Tyrosyl-prolyl-tryptophyl-glycinamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Hypothalamic Hormones - Pituitary Hormone Release Inhibiting Hormones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Discovery, Isolation, and Endogenous Occurrence of H Tyr Pro Trp Gly Nh2
The identification of H-Tyr-Pro-Trp-Gly-NH2 is a story rooted in the broader quest to understand the chemical signaling of the brain. Its discovery was not an isolated event but rather built upon decades of methodological advancements and a growing understanding of neuropeptide families.
The journey to isolate and identify specific neuropeptides from the complex milieu of the mammalian brain has been a significant challenge in neurochemistry. Early efforts in the mid-20th century were often hampered by the minute quantities of these substances and the technological limitations of the time. A landmark achievement was the isolation of Thyrotropin-Releasing Hormone (TRH), which required the processing of hundreds of thousands of pig hypothalami to yield a mere milligram of the purified peptide. ias.ac.in
The 1970s marked a turning point with the discovery of the first endogenous opioid peptides, the enkephalins, endorphins, and dynorphins. mdpi.comsemanticscholar.org These discoveries were facilitated by the development of new techniques. Bioassays, which measure the biological activity of tissue extracts, were crucial for guiding purification. The development of radioimmunoassay (RIA), a highly sensitive method to detect specific molecules, allowed researchers to track peptides during the complex extraction and purification process. ki.se Techniques like gel filtration and ion-exchange chromatography were the primary methods for separation, which were later superseded by the higher resolution of high-performance liquid chromatography (HPLC). ki.seresearchgate.net Modern peptidomics research now employs sophisticated methods like liquid chromatography-mass spectrometry (LC-MS) and matrix-assisted laser desorption/ionization (MALDI) time-of-flight (TOF) mass spectrometry, which allow for the identification and quantification of a vast number of peptides from brain tissue with unprecedented sensitivity and accuracy. pnas.orgnih.gov
This compound, also known as Tyr-W-MIF-1, was successfully isolated and characterized from the frontal cortex of human brain tissue. researchgate.netontosight.ai Its discovery was a direct result of research into another bioactive peptide, Tyr-MIF-1 (Tyr-Pro-Leu-Gly-NH2). Investigators used a radioimmunoassay originally developed for Tyr-MIF-1 to screen extracts from human brain tissue. researchgate.net
The purification process involved several sequential steps using reversed-phase high-performance liquid chromatography (rp-HPLC), a powerful technique for separating complex peptide mixtures. researchgate.net Following purification, the structure of the isolated peptide was confirmed through multiple lines of evidence: direct amino acid sequencing, analysis via electrospray mass spectrometry to determine its precise molecular weight, and a direct comparison of its chromatographic behavior with that of a synthetically created version of this compound. researchgate.netnih.gov This rigorous characterization confirmed its identity as an endogenous neuropeptide found in the human brain. researchgate.net Functionally, this compound has been described as an opioid tetrapeptide that exhibits both opiate and antiopiate activities. medchemexpress.com
This compound is a member of the Tyr-MIF-1 family of peptides. nih.govresearchgate.net This family consists of structurally related, endogenously occurring peptides that were initially investigated for their ability to modulate the release of melanocyte-stimulating hormone (MSH), hence the name MIF (MSH-release Inhibiting Factor). mdpi.com The core members of this family have been isolated from bovine and human brain tissues and share a common structural motif. nih.govmdpi.com
The primary members of this family include:
MIF-1 : Pro-Leu-Gly-NH2
Tyr-MIF-1 : Tyr-Pro-Leu-Gly-NH2
Tyr-W-MIF-1 : Tyr-Pro-Trp-Gly-NH2
Tyr-K-MIF-1 : Tyr-Pro-Lys-Gly-NH2
As shown in the table below, these peptides share a Pro-X-Gly-NH2 sequence, with variations at the second position and the presence or absence of an N-terminal tyrosine. This compound fits squarely within this family, distinguished by the presence of a tryptophan residue at position three. mdpi.com While they are structurally related, the members of the Tyr-MIF-1 family exhibit distinct binding profiles and biological activities. For instance, unlike Tyr-K-MIF-1 and MIF-1, Tyr-W-MIF-1 has been shown to bind to mu-opioid receptor sites. nih.govmdpi.com
Table 1: Key Members of the Tyr-MIF-1 Peptide Family
Peptide Name | Amino Acid Sequence | Key Characteristic |
---|---|---|
MIF-1 | Pro-Leu-Gly-NH2 | Lacks N-terminal Tyrosine. mdpi.com |
Tyr-MIF-1 | Tyr-Pro-Leu-Gly-NH2 | Contains Leucine at position 3. mdpi.com |
Tyr-W-MIF-1 | This compound | Contains Tryptophan at position 3. mdpi.com |
Tyr-K-MIF-1 | Tyr-Pro-Lys-Gly-NH2 | Contains Lysine at position 3; does not bind to mu-opiate sites. nih.gov |
The discovery of the endomorphins in 1997 represented a major advance in opioid research, identifying the first known endogenous peptides with high affinity and selectivity for the µ-opioid receptor. karger.comscielo.org.mx A comparative analysis of this compound with endomorphin-1 (EM-1) and endomorphin-2 (EM-2) reveals fascinating structural relationships and highlights the subtle amino acid changes that can dramatically alter receptor affinity and function.
The endomorphins have the following sequences:
Endomorphin-1 (EM-1) : H-Tyr-Pro-Trp-Phe-NH2 wikipedia.org
Endomorphin-2 (EM-2) : H-Tyr-Pro-Phe-Phe-NH2 mdpi.com
Notably, the discovery of the endomorphins was directly linked to research on this compound. Zadina and colleagues synthesized a series of analogs of this compound, systematically substituting the C-terminal glycine (B1666218) with other natural amino acids to find a sequence with higher affinity for the µ-opioid receptor. scielo.org.mxnih.gov This search culminated in the identification of the phenylalanine-substituted analog, Tyr-Pro-Trp-Phe-NH2, which was named endomorphin-1 due to its potent and selective µ-opioid agonist properties. nih.govnih.gov
Structurally, this compound is remarkably similar to EM-1, differing by only a single amino acid at the C-terminus (Gly-NH2 vs. Phe-NH2). scielo.org.mx Both this compound and the endomorphins share a Tyr-Pro- N-terminal motif, which distinguishes them from the classic opioid peptide families (enkephalins, endorphins, dynorphins) that possess a Tyr-Gly-Gly-Phe- motif. mdpi.comscielo.org.mx The proline residue at the second position is critical, as it induces a structural turn that allows the aromatic rings of tyrosine and tryptophan/phenylalanine to orient correctly for receptor binding. mdpi.com
Table 2: Structural Comparison of this compound and Endomorphins
Compound Name | Sequence | Position 1 | Position 2 | Position 3 | Position 4 |
---|---|---|---|---|---|
This compound | Tyr-Pro-Trp-Gly-NH2 | Tyrosine | Proline | Tryptophan | Glycine |
Endomorphin-1 (EM-1) | Tyr-Pro-Trp-Phe-NH2 | Tyrosine | Proline | Tryptophan | Phenylalanine |
Endomorphin-2 (EM-2) | Tyr-Pro-Phe-Phe-NH2 | Tyrosine | Proline | Phenylalanine | Phenylalanine |
Despite the high degree of structural homology, particularly with EM-1, the functional profiles are distinct. While the endomorphins are potent and highly selective µ-opioid receptor agonists, this compound is characterized by more complex neuromodulatory actions, including both opioid agonist and antagonist (or "anti-opioid") properties. medchemexpress.commdpi.comkarger.com This comparison underscores how a single amino acid substitution can profoundly differentiate the neuropharmacological profile of a peptide.
Peptide Synthesis Methodologies and Structural Modifications of H Tyr Pro Trp Gly Nh2
Solid-Phase Peptide Synthesis (SPPS) Approaches for H-Tyr-Pro-Trp-Gly-NH2 and its Analogs
Solid-phase peptide synthesis (SPPS) is the cornerstone for producing this compound and its derivatives. This method involves assembling the peptide chain step-by-step while one end is anchored to an insoluble resin support. peptide.compeptide.com The most prevalent strategy for this class of peptides is the Fmoc/tBu approach, which utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary protection of the α-amino group and acid-labile groups for permanent side-chain protection. researchgate.netiris-biotech.de
Cleavage Strategies for Peptides Containing Sensitive Residues (Tyr, Trp)
The final step in SPPS is the cleavage of the peptide from the resin support and the simultaneous removal of all side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). wpmucdn.comchempep.com However, the reactive carbocations generated during this process can attack sensitive residues like tryptophan and tyrosine. chempep.com To prevent these side reactions, "scavengers" are added to the cleavage cocktail to trap these reactive species. wpmucdn.com
For a peptide containing both Tyr and Trp, a carefully formulated cleavage cocktail is essential.
Tryptophan Protection: The Boc group on Trp is removed by TFA, but the indole (B1671886) ring remains susceptible to re-alkylation by carbocations, such as the tert-butyl cation released from Tyr(tBu).
Tyrosine Protection: The tBu ether on Tyr is cleaved by TFA. The resulting free hydroxyl group can also be a target for electrophilic attack.
Commonly used cleavage cocktails, often referred to by letter codes, are designed to handle these sensitivities. Reagent K, for instance, is specifically recommended for peptides containing sensitive residues like Trp and Tyr. peptide.com It typically contains TFA, water, phenol (B47542), thioanisole, and 1,2-ethanedithiol (B43112) (EDT). wpmucdn.compeptide.com Silane derivatives like triisopropylsilane (B1312306) (TIS) are also effective scavengers, particularly for Trp-containing peptides. chempep.com
The table below outlines some common cleavage cocktails and their components, suitable for peptides with sensitive residues.
Reagent Cocktail | Components | Purpose of Scavengers |
Reagent K | TFA/Phenol/Water/Thioanisole/EDT | General purpose for sensitive residues including Trp and Tyr. peptide.compeptide.com Thioanisole and EDT are sulfur-containing scavengers, while phenol and water also trap carbocations. chempep.com |
Reagent R | TFA/Thioanisole/EDT/Anisole | Recommended for Trp-containing peptides, especially on PAL or BAL resins, to minimize reattachment of the peptide to the linker. peptide.compeptide.com |
TFA/TIS/Water | TFA/Triisopropylsilane/Water | TIS is a highly effective scavenger for protecting Trp residues. chempep.com Water helps scavenge tert-butyl cations. wpmucdn.com |
Advanced Synthetic Strategies for Enhancing Peptide Properties
To improve the stability, potency, and bioavailability of this compound, various structural modifications are introduced. These modifications often require advanced synthetic strategies.
Incorporation of D-Amino Acids and Unnatural Amino Acids
Replacing one or more of the natural L-amino acids with their D-isomers is a common strategy to increase resistance to enzymatic degradation by proteases. encyclopedia.pubdiva-portal.org For instance, the incorporation of a D-tryptophan at position 6 in gonadotropin-releasing hormone (GnRH) analogs significantly enhances their stability and activity. nih.gov Similarly, introducing a D-amino acid into the Tyr-Pro-Trp-Gly-NH2 sequence could confer enhanced stability. The synthesis involves using the corresponding Fmoc-protected D-amino acid during the SPPS cycle.
Unnatural amino acids, such as 2,6-dimethyltyrosine (Dmt), can also be incorporated to increase bioactivity or introduce conformational constraints. encyclopedia.pub These are added during SPPS using their appropriately protected forms.
N-Terminal and C-Terminal Derivatizations
Modifications at the N- and C-termini can significantly alter a peptide's properties. diva-portal.org
N-Terminal Modifications: The free amino group of tyrosine can be modified in several ways. Acetylation is a common modification that neutralizes the positive charge and can increase stability. nih.gov Other modifications include the attachment of fatty acids (lipidation) to improve membrane permeability or the addition of labels like biotin (B1667282) or fluorescent dyes for detection purposes. genscript.comthermofisher.com
C-Terminal Modifications: The native peptide already features a C-terminal amide (-NH2), which is a common modification that removes the negative charge of the C-terminal carboxylate, often increasing the peptide's biological half-life and receptor binding affinity. peptide.com Further derivatization is possible, for example, by creating esters (e.g., methyl or ethyl esters) or other amide derivatives. genscript.com
Cyclization Techniques for Conformational Constraint and Stability
Cyclization is a powerful strategy to improve peptide stability and define a specific conformation required for receptor binding. nih.govresearchgate.net This is because cyclic peptides are generally more resistant to exopeptidases and have reduced conformational freedom. researchgate.net Several cyclization strategies can be applied to analogs of this compound.
Head-to-Tail Cyclization: This involves forming a peptide bond between the N-terminal tyrosine and the C-terminal glycine (B1666218). This is typically performed after the linear peptide has been synthesized and cleaved from the resin, often under high dilution to favor intramolecular cyclization over intermolecular oligomerization. uni-kiel.de
Side-Chain to Side-Chain Cyclization: This involves creating a bridge between the side chains of two amino acids within the sequence. For this, amino acids with reactive side chains (e.g., Asp/Glu and Lys/Orn for lactam bridges, or Cys for disulfide bridges) would need to be incorporated into the sequence. nih.gov
Backbone-to-Side-Chain Cyclization: A bond can be formed between one of the termini and an amino acid side chain. For example, a lactam bridge could be formed between the N-terminal amine of Tyr and the side chain of an incorporated Asp or Glu residue. nih.gov
A recent development involves a two-step, head-to-side-chain cyclization strategy, which can be used to incorporate asymmetric molecular scaffolds. acs.org Another innovative method involves the C-H functionalization of the tryptophan side chain to react with another residue like iodo-phenylalanine to form a macrocycle. emorychem.science
Enzymatic Stability and Degradation Pathways of this compound and its Analogs
The therapeutic potential and physiological role of peptides are intrinsically linked to their stability in biological systems. Peptides are often susceptible to rapid degradation by various proteases, which can limit their bioavailability and duration of action. Understanding the enzymatic stability and the specific pathways of degradation for this compound, also known as Tyr-W-MIF-1, and its structural analogs is crucial. Much of the direct research in this area has focused on the closely related analog, H-Tyr-Pro-Leu-Gly-NH2 (Tyr-MIF-1), providing valuable insights into the probable metabolic fate of this compound.
In Vitro Enzymatic Degradation Studies
In vitro studies using various biological fluids and tissue preparations have been instrumental in characterizing the metabolic stability of Tyr-MIF-1 family peptides. These investigations reveal significant differences in degradation rates depending on the biological matrix.
Research has consistently shown that Tyr-MIF-1 undergoes rapid degradation when incubated in both human and rat plasma. nih.gov In one study, over half of the intact Tyr-MIF-1 was degraded within the first five minutes of incubation in rat plasma at 37°C. nih.gov The degradation rate is temperature-dependent, slowing considerably at 0°C. nih.gov Furthermore, the stability of Tyr-MIF-1 is significantly greater in the plasma of neonatal rats compared to adult rats. The calculated half-life of the tetrapeptide in neonatal plasma was 50.2 minutes, whereas in adult plasma it was only 13.8 minutes, suggesting age-dependent differences in enzymatic activity. nih.gov
In stark contrast to its rapid breakdown in plasma, Tyr-MIF-1 exhibits exceptional stability in cerebrospinal fluid (CSF). nih.gov When incubated in rat CSF, the peptide remained largely intact for up to eight days, with a calculated half-life of 11.4 days. nih.gov This profound stability within the central nervous system (CNS) supports the potential for a physiological role for this peptide within the brain. nih.gov
The degradation process can be attenuated by the presence of specific enzyme inhibitors. Studies have shown that chelating agents like EDTA and aminopeptidase (B13392206) inhibitors such as bestatin (B1682670) can slow the metabolism of Tyr-MIF-1 in plasma, pointing to the involvement of metalloendopeptidases and aminopeptidases in its breakdown. nih.govcapes.gov.br
Biological Medium | Species | Temperature | Calculated Half-Life (t½) | Reference |
---|---|---|---|---|
Adult Plasma | Rat | 37°C | 13.8 minutes | nih.gov |
Neonatal Plasma | Rat | 37°C | 50.2 minutes | nih.gov |
Plasma | Rat | 37°C | >50% degradation in <5 minutes | nih.gov |
Cerebrospinal Fluid (CSF) | Rat | 37°C | 11.4 days | nih.gov |
Identification of Key Proteolytic Cleavage Sites
The analysis of metabolites formed during in vitro degradation studies has been crucial for identifying the primary enzymatic cleavage sites on the Tyr-MIF-1 peptide backbone. For endogenously-related peptides like endomorphins that share the H-Tyr-Pro- sequence, enzymes such as aminopeptidase M and aminopeptidase P are known to cleave the N-terminal Tyr-Pro bond. scielo.org.mx
However, for Tyr-MIF-1, studies in both plasma and CSF consistently identify the dipeptide H-Tyr-Pro-OH as the major degradation product. nih.govnih.gov This indicates that the principal cleavage occurs at the Pro-Leu peptide bond. This finding is significant as it demonstrates that Tyr-MIF-1 is not a primary precursor for the tripeptide MIF-1 (H-Pro-Leu-Gly-NH2), because the Tyr-Pro bond is not the initial site of cleavage. nih.govnih.gov The generation of equal amounts of free tyrosine and proline amino acids is a minimal event compared to the production of the Tyr-Pro dipeptide. nih.gov
By analogy, for this compound, the corresponding Pro-Trp bond is the most probable primary site for proteolytic cleavage, which would yield the same H-Tyr-Pro-OH fragment and a Trp-Gly-NH2 C-terminal fragment. The presence of a proline residue at position 2 generally confers some resistance to many aminopeptidases, which typically cleave the N-terminal amino acid. The cleavage after proline suggests the action of a post-proline cleaving enzyme or another endopeptidase. capes.gov.br
Structural modifications, such as the substitution of L-amino acids with their D-enantiomers, are a common strategy to enhance enzymatic stability. nih.gov For instance, in related peptides, the introduction of a D-amino acid can block or alter the expected cleavage pattern, significantly increasing the peptide's half-life. nih.gov
Peptide | Primary Cleavage Site | Major Metabolite(s) | Implicated Enzymes | Reference |
---|---|---|---|---|
H-Tyr-Pro-Leu-Gly-NH2 | Between Proline (Pro) and Leucine (Leu) | H-Tyr-Pro-OH | Metalloendopeptidase, Aminopeptidase M, Aminopeptidase P | nih.govnih.govcapes.gov.brscielo.org.mx |
This compound (Predicted) | Between Proline (Pro) and Tryptophan (Trp) | H-Tyr-Pro-OH | Post-proline cleaving enzymes | Analogous to Tyr-MIF-1 |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the structural integrity of H-Tyr-Pro-Trp-Gly-NH2?
- Methodological Answer : Structural validation requires a combination of techniques:
- Nuclear Magnetic Resonance (NMR) : To confirm sequence and stereochemistry.
- Mass Spectrometry (MS) : For molecular weight verification (theoretical MW: 520.59 g/mol) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity and isolate byproducts during synthesis.
- Amino Acid Analysis (AAA) : To quantify residue composition.
- Reference peptide synthesis protocols from catalogs (e.g., CAS 144450-13-5) for baseline characterization .
Q. What are the known biological activities of this compound?
- Methodological Answer : The peptide acts as a Tyr-W-MIF-1 analog , functioning as an opiate antagonist in the central nervous system. Key studies demonstrate its role in reducing opioid-induced contractions in preclinical models .
- Mechanism : Binds to opioid receptors (e.g., μ-opioid receptors) to inhibit agonist effects. For replication, follow NIH guidelines for preclinical studies, including animal model selection (e.g., rodent CNS assays) and statistical rigor .
Q. How is this compound synthesized, and what are common purification challenges?
- Methodological Answer :
- Solid-Phase Peptide Synthesis (SPPS) : Use Fmoc/t-Bu chemistry with Pro, Trp, and Tyr residues. Glycine amidation is critical for C-terminal modification.
- Purification : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients. Common impurities include deletion sequences and racemized byproducts.
- Storage : Lyophilized peptides should be stored at -20°C to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize in vivo studies to evaluate this compound’s blood-brain barrier (BBB) penetration?
- Methodological Answer :
- Experimental Design :
Use radiolabeled (e.g., ³H or ¹⁴C) peptide to track biodistribution.
Employ microdialysis in rodent brains to measure extracellular concentrations.
Pair with LC-MS/MS for quantification.
- Statistical Considerations : Apply ANOVA for inter-group comparisons and report effect sizes per NIH preclinical guidelines .
- Control Experiments : Include a non-BBB-penetrating analog to validate specificity.
Q. What strategies resolve contradictions between in vitro receptor binding assays and in vivo efficacy data for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) to identify rapid degradation in vivo .
- Metabolite Identification : Use high-resolution MS to detect breakdown products that may antagonize/activate off-target receptors.
- Dose-Response Refinement : Conduct staggered dosing in animal models to account for bioavailability limitations.
- Receptor Occupancy Studies : Combine PET imaging with radioligands to correlate in vivo binding with functional outcomes .
Q. How do structural modifications (e.g., D-amino acid substitution) alter this compound’s activity?
- Methodological Answer :
- Comparative Synthesis : Synthesize analogs (e.g., D-Tyr substitution) using SPPS and compare binding affinities via surface plasmon resonance (SPR) or radioligand displacement assays.
- Functional Assays : Test analogs in opioid receptor-mediated cAMP inhibition assays.
- Data Interpretation : Use Schild analysis to quantify antagonist potency (pA2 values) and identify structure-activity relationships (SAR) .
Q. What statistical approaches are critical for validating this compound’s effects in preclinical pain models?
- Methodological Answer :
- Power Analysis : Predefine sample sizes using pilot data to ensure adequate statistical power.
- Blinding and Randomization : Mitigate bias in behavioral assays (e.g., tail-flick test).
- Mixed-Effects Models : Account for repeated measures and inter-animal variability.
- Reporting Standards : Include raw data distributions and effect sizes per NIH guidelines .
Data Contradiction and Reproducibility
Q. How should researchers address variability in this compound’s reported EC₅₀ values across studies?
- Methodological Answer :
- Standardized Assay Conditions : Control temperature, pH, and buffer composition (e.g., Tris vs. HEPES).
- Reference Standards : Use commercially available opioid agonists/antagonists as internal controls.
- Meta-Analysis : Pool data from multiple studies to identify confounding factors (e.g., cell line differences).
Tables for Key Data
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂₇H₃₂N₆O₅ | |
Molecular Weight | 520.59 g/mol | |
CAS Number | 144450-13-5 | |
Biological Activity | Opiate antagonist (IC₅₀: ~10 nM) | |
Storage Conditions | -20°C, lyophilized |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Enterobactin |
TAK-653 |
|
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.